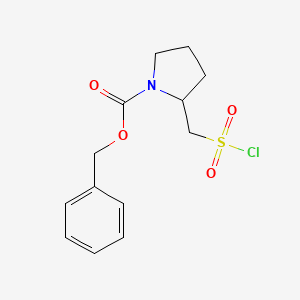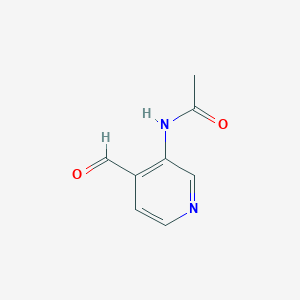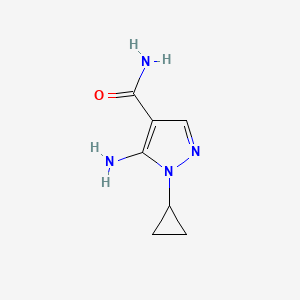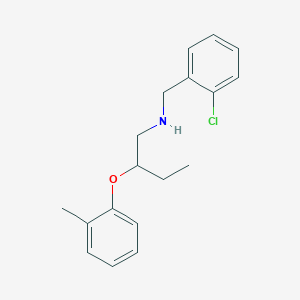
6-(Difluoromethyl)nicotinonitrile
Overview
Description
6-(Difluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H4F2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group and the nitrile group in its structure makes it a compound of interest in various fields of scientific research, particularly in medicinal and agricultural chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)nicotinonitrile can be achieved through various methods. One common approach involves the direct C−H-difluoromethylation of pyridines. The reaction typically involves the use of radical processes and oxazino pyridine intermediates, which can be transformed into pyridinium salts upon acid treatment .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of magnetically recoverable nano-catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly . The use of such catalysts in multicomponent reactions has been shown to be effective in the synthesis of pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group into other functional groups such as amines.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoromethylpyridine oxides, while reduction can produce difluoromethylpyridine amines.
Scientific Research Applications
6-(Difluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity, bioavailability, and metabolic stability of the compound, making it more effective in its biological activities . The compound can interact with enzymes and receptors through hydrogen bonding and other interactions, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)pyridine: Similar in structure but with the difluoromethyl group at a different position.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains additional chlorine atoms and a trifluoromethyl group.
Uniqueness
6-(Difluoromethyl)nicotinonitrile is unique due to the specific positioning of the difluoromethyl and nitrile groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
6-(difluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-7(9)6-2-1-5(3-10)4-11-6/h1-2,4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDDGXQEIHENTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271392 | |
| Record name | 6-(Difluoromethyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206201-65-2 | |
| Record name | 6-(Difluoromethyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206201-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Difluoromethyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1531021.png)
![N-[4-(2-Methoxyethoxy)phenyl]-N-[2-(2-methylphenoxy)butyl]amine](/img/structure/B1531022.png)
![1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B1531024.png)

![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile](/img/structure/B1531027.png)




![2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine](/img/structure/B1531038.png)
![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1531039.png)


